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Compound of Interest

Compound Name: YHO-13351 free base

Cat. No.: B2989415 Get Quote

For researchers in oncology, pharmacology, and drug development, overcoming multidrug

resistance (MDR) mediated by ATP-binding cassette (ABC) transporters is a critical challenge.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key transporter

implicated in the efflux of various anticancer drugs, leading to reduced therapeutic efficacy. This

guide provides a detailed comparison of two potent BCRP inhibitors, YHO-13351 and Ko143,

with supporting experimental data and protocols to aid in the selection of the appropriate tool

compound for BCRP-related research.
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Feature
YHO-13351 (active form
YHO-13177)

Ko143

Potency (BCRP Inhibition) IC50: 10 nM[1] EC90: 26 nM[2][3]

Mechanism of Action

Potent and specific inhibitor of

BCRP.[1] YHO-13351 is a

water-soluble prodrug that is

rapidly converted to the active

form, YHO-13177, in vivo.[4][5]

Potent and selective inhibitor

of BCRP.[2][3]

Selectivity

No effect on P-glycoprotein (P-

gp) or Multidrug Resistance-

Associated Protein 1 (MRP1)

mediated resistance.[4][5][6]

Over 200-fold selectivity for

BCRP over P-gp and MRP1.[2]

However, at higher

concentrations (≥1 μM), it may

affect the transport activity of

P-gp (ABCB1) and MRP1

(ABCC1).[7]

In Vitro Efficacy

Potentiates the cytotoxicity of

BCRP substrates like SN-38,

mitoxantrone, and topotecan in

BCRP-overexpressing cancer

cell lines.[4][5] Increases

intracellular accumulation of

BCRP substrates (e.g.,

Hoechst 33342).[4][5]

Reverses BCRP-mediated

multidrug resistance.[3]

Increases intracellular drug

accumulation.[2]

In Vivo Efficacy

Co-administration with

irinotecan significantly

increased survival time in mice

with BCRP-transduced

leukemia and suppressed

tumor growth in a xenograft

model.[4][5]

Increased the oral availability

of the BCRP substrate

topotecan in mice.[8]
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The following tables summarize the inhibitory potency of YHO-13177 (the active metabolite of

YHO-13351) and Ko143 against BCRP. It is important to note that direct comparative studies

under identical experimental conditions are limited; therefore, the presented data is compiled

from individual studies.

Table 1: BCRP Inhibitory Potency

Compound Assay Type
Cell
Line/System

IC50/EC90 Reference

YHO-13177 BCRP Inhibition Not specified 10 nM (IC50) [1]

Ko143 BCRP Inhibition Not specified 26 nM (EC90) [2][3]

Ko143 ATPase Activity Not specified 9.7 nM (IC50) [7]

Table 2: Reversal of Drug Resistance

Inhibitor
Anticancer
Drug

Cell Line
Fold-Reversal
of Resistance

Reference

YHO-13177 SN-38 HCT116/BCRP
Concentration-

dependent
[6]

YHO-13177 Mitoxantrone HCT116/BCRP
Concentration-

dependent
[6]

YHO-13177 Topotecan HCT116/BCRP
Concentration-

dependent
[6]

Ko143 Topotecan T6400 (mouse)
~10-fold

sensitization
[3]

Ko143 Mitoxantrone T8 (human)
~10-fold

sensitization
[3]
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Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are methodologies for key experiments cited in the comparison of YHO-13351

and Ko143.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the effect of BCRP inhibitors on the

cytotoxicity of anticancer drugs in BCRP-overexpressing cell lines.

Objective: To measure the ability of YHO-13351 or Ko143 to sensitize BCRP-overexpressing

cancer cells to a BCRP substrate chemotherapeutic agent (e.g., SN-38).

Materials:

BCRP-overexpressing and parental control cell lines (e.g., HCT116/BCRP and HCT116)

Complete cell culture medium

96-well plates

Anticancer drug (e.g., SN-38)

BCRP inhibitor (YHO-13177 or Ko143)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Prepare serial dilutions of the anticancer drug (e.g., SN-38) with and without a fixed

concentration of the BCRP inhibitor (e.g., 1 µM YHO-13177 or Ko143).
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Remove the overnight culture medium from the cells and add the drug/inhibitor-containing

medium.

Incubate the plates for 48-72 hours.

Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

At the end of the incubation, carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 values (the concentration of the anticancer drug that inhibits cell growth

by 50%) from the dose-response curves.

BCRP Inhibition Assay (Hoechst 33342 Accumulation
Assay)
This protocol outlines a common method to assess the inhibitory activity of compounds on

BCRP-mediated efflux using the fluorescent substrate Hoechst 33342.

Objective: To determine the ability of YHO-13351 or Ko143 to block the efflux of the BCRP

substrate Hoechst 33342 from BCRP-overexpressing cells.

Materials:

BCRP-overexpressing and parental control cell lines

Complete cell culture medium

96-well black-walled, clear-bottom plates

Hoechst 33342 solution

BCRP inhibitor (YHO-13177 or Ko143)

Fluorescence microplate reader
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Procedure:

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to form a confluent

monolayer.

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

Pre-incubate the cells with various concentrations of the BCRP inhibitor (YHO-13177 or

Ko143) for 30-60 minutes at 37°C.

Add Hoechst 33342 (final concentration typically 1-5 µM) to the wells, with and without the

inhibitor, and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Wash the cells with ice-cold buffer to stop the transport.

Measure the intracellular fluorescence using a fluorescence microplate reader (excitation

~350 nm, emission ~460 nm).

An increase in intracellular fluorescence in the presence of the inhibitor indicates BCRP

inhibition.

Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism

of BCRP-mediated drug resistance and the experimental workflow for evaluating BCRP

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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